Etravirine-d8 - 1142096-06-7

Etravirine-d8

Catalog Number: EVT-1483153
CAS Number: 1142096-06-7
Molecular Formula: C₂₀H₇D₈BrN₆O
Molecular Weight: 443.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etravirine-d8 is a deuterium-labeled version of Etravirine . Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infections .

Molecular Structure Analysis

The molecular formula of Etravirine-d8 is C20H7D8BrN6O . The molecular weight is 441.31 . The structure of Etravirine-d8 includes a 2,6-diaminopyrimidine bearing a bromo substituent at position 5, a 4-cyano-2,6-dimethylphenoxy substituent at position 4, and a 4-cyanophenyl substituent attached to the 2-amino group .

Physical And Chemical Properties Analysis

Etravirine-d8 is a white to off-white solid . The molecular weight is 441.31 , and the molecular formula is C20H7D8BrN6O . More specific physical and chemical properties are not provided in the search results.

Etravirine

Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in combination with other antiretroviral agents to treat human immunodeficiency virus type 1 (HIV-1) infection. [] Etravirine is a diarylpyrimidine derivative that binds to the HIV-1 reverse transcriptase enzyme at a site that is distinct from the binding site of nucleoside reverse transcriptase inhibitors. [] This binding inhibits the activity of the enzyme and prevents the virus from replicating. []

Rilpivirine

Compound Description: Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV-1 infection. [, ] Like Etravirine, Rilpivirine works by binding to the HIV-1 reverse transcriptase enzyme, preventing viral replication. [, ]

Relevance: Rilpivirine is structurally related to Etravirine-d8 because both compounds belong to the diarylpyrimidine class of NNRTIs. [, ] They share a similar core structure, and mutations in the HIV-1 reverse transcriptase enzyme that confer resistance to Etravirine may also confer resistance to Rilpivirine, highlighting their close relationship in terms of target and mechanism of action. [, ]

Nevirapine

Compound Description: Nevirapine is a first-generation NNRTI used in combination with other antiretroviral agents to treat HIV-1 infection. [, ] It works by binding to the HIV-1 reverse transcriptase enzyme, inhibiting its activity, and preventing viral replication. [, ]

Relevance: Although Nevirapine is not a diarylpyrimidine derivative like Etravirine-d8 and Rilpivirine, it is structurally related as it belongs to the broader class of NNRTIs. [, ] Similar to Rilpivirine, resistance mutations in the HIV-1 reverse transcriptase enzyme selected by Nevirapine might affect the susceptibility to Etravirine-d8, indicating a degree of relatedness in their mechanism of action and potential for cross-resistance. [, ]

Raltegravir

Compound Description: Raltegravir is an integrase inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, ] Unlike NNRTIs like Etravirine-d8, Raltegravir targets a different stage in the HIV-1 replication cycle. It inhibits HIV integrase, an enzyme that the virus needs to insert its genetic material into the DNA of human cells. [, ] This prevents the virus from replicating and infecting more cells.

Relevance: While Raltegravir has a distinct mechanism of action compared to Etravirine-d8, they are often used together in combination therapy for HIV-1 infection. [, ] Studies have investigated the pharmacokinetics and efficacy of Raltegravir and Etravirine co-administration, showing that they can be safely and effectively combined for HIV treatment. [, ] This frequent co-administration in clinical practice establishes a practical and therapeutic connection between Raltegravir and Etravirine-d8.

Source and Classification

Etravirine-d8 is derived from etravirine, which has the chemical formula C20H15BrN6O. It is classified under the category of antiretroviral agents, specifically targeting the reverse transcriptase enzyme of HIV-1 to inhibit viral replication. The deuterated form, Etravirine-d8, is used primarily for research purposes, particularly in pharmacokinetic studies and drug metabolism investigations .

Synthesis Analysis

Methods and Technical Details

The synthesis of Etravirine-d8 can be achieved through several methods, one notable approach being microwave-promoted amination reactions. This method significantly reduces the reaction time compared to conventional synthesis techniques. The general synthetic pathway involves:

  1. Condensation Reaction: The initial step involves the condensation of 2,4,6-trichloropyrimidine with 3,5-dimethyl-4-hydroxybenzonitrile to form an intermediate compound.
  2. Amination: This intermediate is then subjected to a reaction with deuterated amines under microwave conditions to introduce deuterium into the molecular structure.
  3. Purification: The resulting product is purified using solvents like ethyl acetate to remove impurities and isolate Etravirine-d8 in high purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of Etravirine-d8 retains the core framework of etravirine but includes deuterium substitutions that modify its physical and chemical properties. The structural formula can be represented as:

C20H7D8BrN6O\text{C}_{20}\text{H}_{7}\text{D}_8\text{BrN}_6\text{O}

This modification affects the molecular weight and stability due to the presence of heavier hydrogen isotopes (deuterium), which can influence metabolic pathways and interactions with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Etravirine-d8 undergoes similar chemical reactions as its parent compound, including:

  • Halogenation: The introduction of halogen atoms (e.g., bromination) can be performed under controlled conditions to modify its reactivity.
  • Hydrolysis: The stability of Etravirine-d8 in aqueous environments can be assessed through hydrolysis studies, which help understand its degradation pathways.
  • Metabolic Studies: Research on Etravirine-d8 often focuses on its metabolic reactions in biological systems, providing insights into how deuteration affects drug metabolism compared to non-deuterated forms .
Mechanism of Action

Process and Data

Etravirine-d8 functions through direct inhibition of the reverse transcriptase enzyme in HIV-1. By binding to the enzyme's active site, it prevents the conversion of viral RNA into DNA, thereby blocking viral replication. The presence of deuterium may enhance binding affinity or alter pharmacokinetics, although specific studies are required to quantify these effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Etravirine-d8 exhibits distinct physical and chemical properties due to its deuterated nature:

  • Molecular Weight: The presence of deuterium increases the molecular weight compared to regular etravirine.
  • Solubility: Solubility studies indicate that crystal engineering methods can enhance the solubility profile of Etravirine-d8, making it more suitable for formulation development.
  • Stability: Deuteration often leads to increased metabolic stability, which is advantageous in therapeutic applications .
Applications

Scientific Uses

Etravirine-d8 is primarily utilized in scientific research settings for:

  • Pharmacokinetic Studies: Its unique isotopic labeling allows for detailed tracking in biological systems through mass spectrometry techniques.
  • Metabolism Research: Understanding how drugs are metabolized differently when deuterated provides valuable insights for drug development.
  • Formulation Development: Researchers explore various formulations to improve solubility and bioavailability using Etravirine-d8 as a model compound .
Structural Characterization of Etravirine-d8

Molecular Architecture and Isotopic Labeling Patterns

Etravirine-d8 (C₂₀H₉D₆BrN₆O; CAS 1142096-06-7) is a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. The compound features eight deuterium atoms (⁸D) strategically substituted at both methyl groups (-CD₃) attached to the benzonitrile ring system [1] [4]. This isotopic labeling preserves the core scaffold of Etravirine—a diarylpyrimidine derivative—while modifying its physicochemical behavior. The molecular weight shifts from 435.28 g/mol (non-deuterated) to 443.33 g/mol (deuterated), confirmed by high-resolution mass spectrometry (accurate mass: 440.0867 Da) [4] [6].

Table 1: Atomic Composition of Etravirine vs. Etravirine-d8

ParameterEtravirineEtravirine-d8
Molecular FormulaC₂₀H₁₅BrN₆OC₂₀H₉D₆BrN₆O
Molecular Weight (g/mol)435.28443.33
Deuterium PositionsN/ATwo -CD₃ groups
CAS Number269055-15-41142096-06-7

The SMILES notation ([2H]C([2H])([2H])c1cc(cc(c1Oc2nc(Nc3ccc(cc3)C#N)nc(N)c2Br)C([2H])([2H])[2H])C#N) and InChI key explicitly define the deuterium placement, critical for tracking isotopic integrity during synthesis and analysis [4].

Comparative Analysis of Deuterated vs. Non-Deuterated Etravirine

Deuteration minimally alters steric bulk but significantly enhances bond stability. The C-D bond exhibits a lower zero-point vibrational energy and higher dissociation energy (∼1–1.5 kcal/mol) than C-H bonds due to deuterium’s greater mass [8]. This difference induces a deuterium kinetic isotope effect (DKIE), slowing metabolic cleavage at the -CD₃ sites. While Etravirine undergoes rapid hepatic oxidation via cytochrome P450 (CYP) enzymes, Etravirine-d8 shows prolonged metabolic stability in vitro, reducing demethylated metabolite formation [1] [8]. Pharmacologically, both compounds retain identical target affinity (HIV-1 reverse transcriptase inhibition), as deuterium substitution does not alter the pharmacophore’s electronic configuration or steric accessibility [5].

Crystallographic and Spectroscopic Profiling (NMR, FTIR, MS)

Crystallography: Etravirine-d8 maintains crystallinity similar to Etravirine, but deuterium incorporation subtly influences lattice packing. Co-crystallization studies with L-tartaric acid (1:1 molar ratio) reveal altered hydrogen-bonding networks, evidenced by shifted endotherms in differential scanning calorimetry (DSC) [3].

Table 2: Spectroscopic and Thermal Properties

TechniqueKey Findings for Etravirine-d8
FTIRBroadening of N-H stretch (3300–3500 cm⁻¹) in co-crystals; C≡N peak at 2225 cm⁻¹ retained [3]
NMR (Predicted)Disappearance of -CH₃ signals (∼2.3 ppm); upheld shifts in adjacent protons due to isotopic effects
Mass SpectrometryM⁺ peak at m/z 443.33 (vs. 435.28 for Etravirine); fragmentation pattern confirms deuterium retention [4]
DSCMelting endotherms at 169–240°C; distinct from non-deuterated Etravirine (260°C) [3]

FTIR spectra of Etravirine-d8 co-crystals display peak broadening in the 3300–3500 cm⁻¹ region, indicating modified hydrogen-bond donor capacity [3]. Mass spectrometry unequivocally confirms deuterium incorporation via a +8 Da mass shift and characteristic fragmentation ions [4].

Solubility and Stability Under Physicochemical Conditions

Etravirine-d8 shares the low aqueous solubility (<1 µg/mL) of its parent compound due to high lipophilicity (logP ∼4.5) [3] [4]. However, co-crystallization with L-tartaric acid (1:1 ratio) enhances solubility by 2.3-fold in simulated gastric fluid, attributed to disrupted crystal lattice energy and improved wettability [3]. Accelerated stability studies (HPLC monitoring) show:

  • Chemical stability: >95% purity retained after 7 days at 40°C/75% relative humidity for co-crystals.
  • Degradation: The 2:1 (Etravirine-d8:L-tartaric acid) ratio shows 24.4% degradation, indicating stoichiometry-dependent instability [3].

Table 3: Solubility and Stability Profiles

ConditionEtravirine-d81:1 Co-crystal1:2 Co-crystal
Aqueous Solubility (µg/mL)<12.31.8
Stability (7 days)>95% purity110.5% assay recovery115.0% assay recovery

Deuterium labeling does not inherently alter thermal or photolytic stability but may mitigate oxidative degradation pathways in biological matrices due to DKIE [1] [8].

Properties

CAS Number

1142096-06-7

Product Name

Etravirine-d8

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-2,6-dideuterio-3,5-bis(trideuteriomethyl)benzonitrile

Molecular Formula

C₂₀H₇D₈BrN₆O

Molecular Weight

443.33

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i1D3,2D3,7D,8D

SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N

Synonyms

4-[[6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-(dimethyl)_x000B_benzonitrile-d8; R 165335-d8; TMC 125-d8;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.